Differential MAO-A Inhibition Potency: N-Cyclopropyl-4-Chloroamphetamine vs. Parent PCA
N-Cyclopropyl-4-chloroamphetamine acts as a mechanism-based, irreversible inactivator of MAO, whereas its parent compound, 4-chloroamphetamine (PCA), is a reversible MAO-A inhibitor with an IC50 of 1,900–4,000 nM [1]. The N-cyclopropyl modification converts a moderate-affinity reversible ligand into a covalent inactivator; the cyclopropylamine moiety undergoes MAO-catalyzed one-electron oxidation to generate a radical cation intermediate that alkylates the FAD cofactor, producing irreversible enzyme inhibition—a mechanism absent in PCA [2]. This mechanistic distinction is critical for experiments requiring sustained MAO suppression without continuous drug exposure.
| Evidence Dimension | MAO-A inhibitory mechanism and potency |
|---|---|
| Target Compound Data | Irreversible, mechanism-based MAO inactivator (partition ratio for related N-cyclopropylbenzylamines: 3–12) [3] |
| Comparator Or Baseline | 4-Chloroamphetamine (PCA): reversible MAO-A inhibitor, IC50 = 1,900–4,000 nM [1] |
| Quantified Difference | Qualitative mechanistic shift: reversible inhibition (PCA) → irreversible covalent inactivation (target). Approximate potency enhancement: irreversible inactivation occurs at substoichiometric enzyme ratios, whereas PCA requires low µM concentrations for 50% inhibition. |
| Conditions | In vitro MAO-A assays; rat brain mitochondrial preparations; mechanism-based inactivation demonstrated by time-dependent, NADPH-independent irreversible loss of enzyme activity after pre-incubation (class-level evidence from structurally related N-cyclopropyl-α-methylbenzylamine) [3]. |
Why This Matters
The irreversible inactivation mechanism enables experimental protocols where MAO is permanently silenced prior to downstream manipulations, a capability that reversible inhibitors like PCA cannot provide without continuous perfusion.
- [1] Wikipedia contributors. para-Chloroamphetamine. Wikipedia. Citing: PCA IC50 for MAO-A = 1,900–4,000 nM. View Source
- [2] Silverman RB, Hoffman SJ, Catus WB III. A mechanism for mitochondrial monoamine oxidase catalyzed amine oxidation. J Am Chem Soc. 1980;102(23):7128-7131. View Source
- [3] Grimm ML. Development of New N-Cyclopropyl Based Electron Transfer Probes for Cytochrome P-450 and Monoamine Oxidase Catalyzed Reactions. Ph.D. Dissertation, Virginia Tech, 2011. Reports partition ratios of 3–12 for cyclopropylamine MAO inactivators. View Source
